1-(2-Aminophenyl)piperidine-3-methanol
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Novel pyridine derivatives were synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, confirming their structure through spectroscopic techniques (Wu Feng, 2011).
Fluorescent Logic Gates
- Compounds combining a fluorophore, piperazine receptor, and aryl group were synthesized and studied as fluorescent logic gates. Their behavior in different solvents and under varying conditions was explored, demonstrating potential for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Rapid Synthesis Methods
- A method for rapid synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and active methylene compounds was developed, utilizing microwave irradiation to reduce reaction time and improve yields (Mogilaiah & Reddy, 2002).
Kinetic Studies
- Kinetic studies were conducted on the reactions of various thionocarbonates with secondary alicyclic amines, providing insights into reaction mechanisms and rate-determining steps (Castro et al., 2001).
Structural Elucidation
- NMR experiments were used to study substituted piperidine derivatives, leading to stereostructural elucidation of these compounds in salt form (Cholli & Pennino, 1988).
Oxidation Studies
- The oxidation of 2-aminophenol to 2-aminophenoxazin-3-one initiated by tetramethyl-1-piperidinyloxyl (TEMPO) was investigated, revealing key steps in the activation process of the substrate (Kaizer, Csonka, & Speier, 2002).
Pharmaceutical Building Blocks
- A study developed a palladium-catalyzed migrative Negishi coupling method to create 3-aryl-N-Boc-piperidines, demonstrating a new approach for synthesizing important pharmaceutical building blocks (Millet & Baudoin, 2015).
Safety And Hazards
While specific safety data for 1-(2-Aminophenyl)piperidine-3-methanol is not available, safety data for related compounds such as piperidine indicate that they can be hazardous. Piperidine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .
properties
IUPAC Name |
[1-(2-aminophenyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)14-7-3-4-10(8-14)9-15/h1-2,5-6,10,15H,3-4,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMZTGZKRRHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminophenyl)piperidin-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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